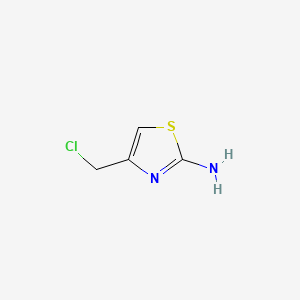
4-(Chlorométhyl)thiazol-2-amine
Vue d'ensemble
Description
4-(Chloromethyl)thiazol-2-amine is a useful research compound. Its molecular formula is C4H5ClN2S and its molecular weight is 148.61 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Chloromethyl)thiazol-2-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30215. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Chloromethyl)thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications pharmaceutiques
4-(Chlorométhyl)thiazol-2-amine : est un squelette clé en chimie pharmaceutique en raison de sa présence dans des composés aux activités biologiques diverses. Il a été utilisé dans la synthèse de molécules ayant des activités antimicrobiennes, antirétrovirales, antifongiques, anticancéreuses, antidiabétiques, anti-inflammatoires, anti-Alzheimer, antihypertensives, antioxydantes et hépatoprotectrices . Cette polyvalence en fait un composé précieux pour le développement de nouveaux médicaments.
Synthèse agrochimique
Les dérivés thiazoliques, dont le This compound, sont utilisés dans la création d’agrochimique. Ces composés peuvent être adaptés pour produire des pesticides, des fongicides et des herbicides, offrant une protection aux cultures contre divers ravageurs et maladies .
Applications industrielles
Dans le secteur industriel, les composés thiazoliques sont incorporés dans les sensibilisateurs photographiques et les agents de vulcanisation du caoutchouc. Les propriétés chimiques du This compound le rendent adapté à ces applications, contribuant à la fabrication de produits en caoutchouc de haute qualité et de matériaux photographiques .
Science des matériaux
This compound : est également important en science des matériaux. Il est utilisé dans la synthèse des cristaux liquides, des capteurs, des écrans solaires, des catalyseurs, des colorants, des pigments et des chromophores. Ces matériaux sont essentiels dans diverses technologies, notamment les technologies d’affichage, les cellules photovoltaïques et les colorants .
Propriétés antioxydantes
Des recherches ont montré que les dérivés du This compound présentent d’excellentes propriétés antioxydantes. Ces composés peuvent piéger les anions superoxydes, qui sont des radicaux libres nocifs. Cette propriété est particulièrement utile dans le développement de traitements pour les maladies liées au stress oxydatif .
Activités antitumorales et cytotoxiques
Des dérivés thiazoliques ont été synthétisés et testés pour leurs activités antitumorales et cytotoxiques. Certains composés contenant la portion This compound ont montré des effets puissants sur les lignées cellulaires tumorales humaines, y compris le cancer de la prostate. Cela met en évidence son potentiel dans la recherche et la thérapie du cancer .
Utilisations neuroprotectrices
En raison de sa similitude structurale avec les thiazoles naturels présents dans la vitamine B1, les dérivés du This compound sont explorés pour leurs effets neuroprotecteurs. Ils pourraient jouer un rôle dans la synthèse des neurotransmetteurs et la protection des cellules nerveuses, ce qui est crucial pour le traitement des maladies neurodégénératives .
Développement d’agents diagnostiques
Enfin, le This compound joue un rôle crucial dans le développement d’agents diagnostiques. Ses dérivés peuvent être utilisés comme agents de contraste en imagerie médicale ou comme marqueurs dans les tests de laboratoire, aidant au diagnostic de diverses conditions de santé .
Mécanisme D'action
Target of Action
Thiazole derivatives, which include 4-(chloromethyl)thiazol-2-amine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties .
Result of Action
Thiazole derivatives have been reported to have various effects at the molecular and cellular levels .
Action Environment
The action of thiazole derivatives can be influenced by various environmental factors .
Propriétés
IUPAC Name |
4-(chloromethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c5-1-3-2-8-4(6)7-3/h2H,1H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKUGBMFPFOPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275724 | |
| Record name | 4-(Chloromethyl)thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7250-84-2 | |
| Record name | 7250-84-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30215 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Chloromethyl)thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7250-84-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1582735.png)





